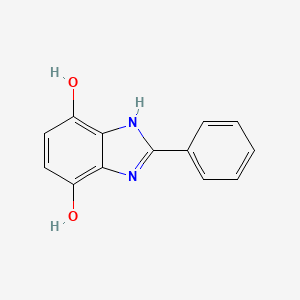

2-Phenyl-1H-benzimidazole-4,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O2 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2-phenyl-1H-benzimidazole-4,7-diol |

InChI |

InChI=1S/C13H10N2O2/c16-9-6-7-10(17)12-11(9)14-13(15-12)8-4-2-1-3-5-8/h1-7,16-17H,(H,14,15) |

InChI Key |

WXJJNCOTMWLOOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N2)O)O |

Origin of Product |

United States |

The Benzimidazole Scaffold: a Cornerstone of Modern Chemical Inquiry

The significance of the benzimidazole (B57391) scaffold in contemporary chemical research, particularly in medicinal chemistry, cannot be overstated. Constituting the core of approximately 80% of all pharmaceuticals, heterocyclic compounds are fundamental to drug discovery. doaj.orgcolab.ws Benzimidazoles, a fusion of benzene (B151609) and imidazole (B134444) rings, are a prominent class within this group. ijarsct.co.inwikipedia.org Their importance stems from their ability to mimic the structure of naturally occurring nucleotides, which allows them to readily interact with biological macromolecules. researchgate.net

This structural advantage translates into a vast and diverse range of pharmacological activities. Benzimidazole derivatives have been successfully developed as:

Antimicrobials nih.gov

Anticancer agents nih.govnih.gov

Antihypertensives ijarsct.co.in

The physicochemical properties of the benzimidazole ring system, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively to various biological targets. nih.gov This inherent versatility has solidified the benzimidazole scaffold as a foundational element in the design and discovery of new therapeutic agents. nih.gov Beyond pharmaceuticals, benzimidazoles also find applications in materials science, agriculture, and coordination chemistry. doaj.orgcolab.ws

The Case for Focused Research on 2 Phenyl 1h Benzimidazole 4,7 Diol

While the broader benzimidazole (B57391) family is well-established, specific derivatives are often singled out for dedicated research based on their unique substitution patterns, which can confer novel properties. The rationale for the focused investigation of 2-Phenyl-1H-benzimidazole-4,7-diol lies in the specific arrangement of its functional groups. The presence of the diol (two hydroxyl groups) on the benzene (B151609) ring at positions 4 and 7, combined with the phenyl group at position 2, creates a molecule with a distinct electronic and steric profile.

This specific dihydroxy-phenyl substitution pattern has led to research into its potential as a vascular smooth muscle cell proliferation inhibitor. nih.gov A series of 2-phenyl-1H-benzo[d]imidazole-4,7-diones, closely related structures, were synthesized and evaluated for their ability to inhibit the proliferation of rat aortic vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF). nih.gov This suggests a potential therapeutic application in conditions characterized by abnormal cell proliferation.

Furthermore, the core structure of 2-phenyl-1H-benzimidazole is a recognized pharmacophore. Derivatives of this parent compound have been investigated for a range of other biological activities, including as inhibitors of 17β-HSD10 for the potential treatment of Alzheimer's disease and as antiproliferative, antifungal, and antibacterial agents. nih.govrsc.org The addition of the 4,7-diol groups to this already active scaffold provides a clear impetus for dedicated research to elucidate its specific biological activities and potential applications.

A Historical Perspective on Benzimidazole Chemistry

Mass Spectrometry TechniquesWhile a theoretical exact mass of 226.074227566 Da is calculated, no experimental mass spectra or fragmentation patterns for this compound have been published. This data would be crucial for confirming the molecular weight and providing structural information based on how the molecule fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₃H₁₀N₂O₂. The computed monoisotopic mass for this compound is 226.074227566 Da. nih.gov In a typical HRMS experiment, the experimentally measured mass of the protonated molecule [M+H]⁺ or another adduct is compared against the calculated value. A minimal difference between the found and calculated mass, usually in the low parts-per-million (ppm) range, provides strong evidence for the assigned molecular formula. While experimental data for the title compound is not publicly available, analysis of the parent compound, 2-Phenyl-1H-benzimidazole, illustrates the precision of the technique. rsc.org

Table 1: Illustrative HRMS Data for a Related Benzimidazole Compound

| Compound Name | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

|---|

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hybrid technique is crucial for assessing the purity of a sample and confirming the molecular weight of its components. The liquid chromatography stage separates the target compound from impurities and starting materials, with the retention time (RT) being a characteristic property under specific chromatographic conditions.

Following separation, the eluent is introduced into the mass spectrometer, which provides mass data for the components as they elute from the column. For a related compound, 2-Phenyl-1H-benzimidazol-4-amine, detailed LCMS analysis has been reported, demonstrating the type of data generated. massbank.eu The analysis provides the retention time, the precursor ion, and fragmentation data, which collectively serve as a robust identifier for the compound. massbank.eu

Table 2: Representative LCMS Parameters for a Related Benzimidazole Analog

| Parameter | Value | Source |

|---|---|---|

| Compound | 2-Phenyl-1H-benzimidazol-4-amine | massbank.eu |

| Instrument | LC-ESI-QTOF | massbank.eu |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | massbank.eu |

| Ionization Mode | ESI Negative | massbank.eu |

| Precursor Ion | [M-H]⁻ | massbank.eu |

| Precursor m/z | 208.088 | massbank.eu |

| Retention Time | 5.276 min | massbank.eu |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise coordinates of each atom, defining bond lengths, bond angles, and intermolecular interactions.

Table 3: Crystallographic Data for a Representative Benzimidazole Derivative

| Parameter | Value | Source |

|---|---|---|

| Compound | 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole | nih.gov |

| Molecular Formula | C₁₄H₉F₃N₂ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P b c a | nih.gov |

| Unit Cell Dimensions | ||

| a | 9.2292 Å | nih.gov |

| b | 9.8117 Å | nih.gov |

| c | 25.347 Å | nih.gov |

| α, β, γ | 90° | nih.gov |

| Volume (V) | 2295.1 ų | nih.gov |

| Z | 8 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that exhibits characteristic absorption bands corresponding to π→π* and n→π* transitions.

The UV-Vis spectrum of the parent 2-phenyl-1H-benzimidazole shows characteristic absorption maxima. researchgate.net Related derivatives, such as N-Butyl-1H-benzimidazole, exhibit absorption peaks at approximately 248 nm and 295 nm. semanticscholar.org The presence of two hydroxyl (-OH) groups on the benzimidazole ring of this compound is expected to act as auxochromes. These electron-donating groups are likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted parent compound, due to the extension of the conjugated π-system. The specific absorption profile can also be influenced by the solvent and the pH of the medium. researchgate.net

Table 4: UV-Vis Absorption Data for Related Benzimidazole Compounds

| Compound Name | Solvent/Condition | Absorption Maxima (λmax) | Source |

|---|---|---|---|

| 2-phenylbenzimidazole-5-sulfonic acid | Solution | ~315 nm | researchgate.net |

Based on comprehensive searches for published computational and theoretical studies on the specific chemical compound This compound , it has been determined that the detailed data required to construct the requested article is not available in the public domain.

Extensive queries were performed to locate research detailing the Quantum Chemical Calculations (including Density Functional Theory and Time-Dependent Density Functional Theory), Geometry Optimization, Electronic Structure Analysis (Frontier Molecular Orbitals, Energy Gap Determination, Molecular Electrostatic Potential Mapping), and Natural Bond Orbital Analysis specifically for this compound.

While a significant body of research exists for related benzimidazole derivatives, the search results did not yield any specific studies containing the necessary in-depth computational data (such as calculated bond lengths, angles, HOMO-LUMO energy values, MESP maps, or NBO stabilization energies) for the target molecule, this compound.

Therefore, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the strict, detailed outline provided in the user's instructions. The creation of such an article would require access to primary research data that does not appear to have been published or made publicly available.

In Depth Computational and Theoretical Investigations of 2 Phenyl 1h Benzimidazole 4,7 Diol

Quantum Chemical Calculations (Density Functional Theory, DFT; Time-Dependent Density Functional Theory, TDDFT)

Photophysical Property Predictions and Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating and predicting the photophysical properties of complex organic molecules, including their absorption and emission spectra, and for exploring excited-state phenomena.

ICT is an excited-state process occurring in molecules with distinct electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system. Upon photoexcitation, an electron moves from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. In 2-Phenyl-1H-benzimidazole-4,7-diol, the phenyl group can be considered a donor and the benzimidazole (B57391) core an acceptor.

Computational studies on 2-(4'-N,N-dimethylaminophenyl)benzimidazole, a classic ICT compound, show that excitation leads to a locally excited (LE) state, which can then relax into a charge-separated ICT state. nih.gov In non-polar solvents, this process can lead to dual fluorescence: a higher-energy band from the LE state and a lower-energy, highly Stokes-shifted band from the ICT state. The formation of the ICT state is often accompanied by a conformational change, such as the twisting of the donor group relative to the acceptor, leading to a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov Theoretical models can predict the potential energy surfaces for this twisting motion, explaining the solvent-dependent fluorescence behavior of these compounds.

ESIPT is a photophysical process in which a proton is transferred between a donor and an acceptor group within the same molecule in the excited state. This phenomenon is characteristic of 2-(2'-hydroxyphenyl)benzimidazole (HBI) and its derivatives. tandfonline.comnih.govnih.gov The process involves an ultrafast (femtosecond to picosecond timescale) transfer of the phenolic proton to the imine nitrogen following photoexcitation.

The mechanism proceeds as follows:

Excitation: The molecule absorbs a photon, transitioning from the ground-state enol (E) form to the excited-state enol (E*).

Proton Transfer: In the excited state, the acidity of the phenolic -OH group and the basicity of the imine nitrogen increase dramatically. This drives the ultrafast transfer of the proton, forming an excited-state keto (K*) tautomer.

Emission: The K* tautomer relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted (a large Stokes shift) compared to the absorption of the enol form because the keto tautomer is more stable in the excited state.

Reverse Transfer: The ground-state keto (K) form is typically unstable and rapidly undergoes a reverse proton transfer back to the more stable ground-state enol (E) form, completing the photocycle.

Computational modeling, including the construction of potential energy curves for the proton transfer coordinate in both the ground and excited states, has been instrumental in confirming this mechanism. tandfonline.com These calculations show a very low or non-existent energy barrier for proton transfer in the S₁ state, explaining the ultrafast nature of the ESIPT process, while a significant barrier exists in the S₀ state, preventing the transfer in the ground state. tandfonline.com For this compound, the presence of two hydroxyl groups could potentially lead to a double ESIPT process, a more complex phenomenon that has been investigated in other dihydroxy systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and TD-DFT are excellent for studying static properties and specific reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their interactions with their environment. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Study Solvation: Analyze the explicit hydrogen bonding interactions between the molecule's hydroxyl and amine groups and solvent molecules like water. This is crucial as intermolecular hydrogen bonding with the solvent can compete with and sometimes disrupt the intramolecular processes like ESIPT. rsc.orgrsc.org

Simulate Conformational Flexibility: Explore the rotational dynamics of the phenyl ring and the flexibility of the benzimidazole core over time. This can reveal the most stable conformations and the energy barriers between them.

Model Interactions with Biomolecules: If studying the compound for biological applications, MD simulations are essential for modeling how it binds to a target protein or DNA. nih.gov These simulations can predict binding affinities and identify the key interactions (e.g., hydrogen bonds, π-stacking) that stabilize the complex, providing a molecular basis for its activity. nih.govnih.gov

Elucidation of Structure-Property Relationships via Computational Methods

The Benzimidazole Core: Provides the rigid, aromatic framework and the crucial proton-accepting nitrogen atoms for ESIPT. Its electron-accepting nature is fundamental to ICT processes.

The 4,7-Diol Substitution: The hydroxyl groups are the key functional groups responsible for ESIPT. Their position on the benzene (B151609) ring of the benzimidazole core creates the necessary six-membered ring for intramolecular hydrogen bonding and subsequent proton transfer. Their presence makes the molecule highly sensitive to pH and solvent polarity.

The 2-Phenyl Substituent: This group significantly influences the electronic properties. It extends the π-conjugation of the system, affecting the absorption and emission wavelengths. It can also act as an electron-donating group in ICT processes and its rotational freedom (dihedral angle) is a key factor in modulating the photophysical properties, as non-planar conformations can open non-radiative decay channels. researchgate.net

By systematically modifying these components in silico (e.g., changing substituent positions or altering functional groups) and calculating the resulting properties, researchers can build predictive models. nih.govumn.edu This computational approach allows for the rational design of new benzimidazole-based fluorophores, sensors, and materials with tailored photophysical and chemical properties.

Coordination Chemistry of 2 Phenyl 1h Benzimidazole 4,7 Diol As a Ligand

Design and Synthesis of Metal Complexes with 2-Phenyl-1H-benzimidazole-4,7-diol

The design of metal complexes with benzimidazole-diol ligands is driven by the potential for creating stable chelate structures with interesting electronic and catalytic properties. The synthesis of these complexes typically involves the reaction of the benzimidazole-diol ligand with a corresponding metal salt in a suitable solvent.

A common and efficient method for synthesizing related 4-(1H-benzimidazol-2-yl)benzene-1,3-diol ligands is a one-pot reaction between aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s and benzene-1,2-diamines. researchgate.net This approach is valued for its short reaction times, ease of product isolation, and good yields. researchgate.net

Once the ligand is obtained, the metal complexes are generally prepared by reacting the ligand with metal salts, such as nitrates or chlorides, in an alcoholic solution. researchgate.netnih.govjocpr.com For instance, complexes of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol have been successfully synthesized with a variety of transition metals, including Fe(III), Cu(II), Ag(I), Zn(II), Pd(II), and Au(III). researchgate.net The reaction typically proceeds by dissolving the ligand and the metal salt (e.g., Cu(NO₃)₂, Zn(CH₃COO)₂, NiCl₂) in a solvent like ethanol or DMF and stirring at room temperature or under reflux. nih.govjocpr.com The resulting metal complexes often precipitate from the solution and can be purified by recrystallization. nih.govnih.gov The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), can be controlled by the reaction conditions and the nature of the metal ion. jocpr.com

Elucidation of Ligand Binding Modes and Coordination Geometries

Benzimidazole (B57391) derivatives are versatile ligands capable of coordinating to metal ions in several ways. The presence of hydroxyl groups in this compound introduces additional potential coordination sites. Based on studies of analogous compounds like 2-(2-hydroxyphenyl)-1H-benzimidazole, the ligand is expected to act as a monobasic bidentate ligand. researchgate.net Coordination typically occurs through the imine nitrogen atom of the benzimidazole ring and the deprotonated oxygen atom of one of the adjacent hydroxyl groups, forming a stable chelate ring. researchgate.net

The coordination geometry around the central metal ion is determined by the metal's nature, its oxidation state, and the stoichiometry of the complex. Common geometries observed for metal complexes with benzimidazole-type ligands include:

Square Planar: Often observed for Cu(II) and Ni(II) complexes. jocpr.comresearchgate.net

Tetrahedral: A common geometry for Ni(II) and Zn(II) complexes. researchgate.net

Octahedral: This geometry can be achieved when additional ligands, such as water or acetate, coordinate to the metal center. researchgate.net

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, FTIR, NMR)

Spectroscopic techniques are essential for characterizing the formation and structure of metal complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the coordination of the ligand to the metal ion. Key spectral changes upon complexation include:

A shift or disappearance of the broad ν(O-H) band of the hydroxyl groups, indicating deprotonation and coordination of the oxygen atom. nih.gov

A shift in the ν(C=N) stretching vibration of the imidazole (B134444) ring (typically around 1610-1640 cm⁻¹) to a lower frequency, which confirms the involvement of the imine nitrogen in coordination. nih.gov

The appearance of new, weaker bands in the far-infrared region (typically below 600 cm⁻¹), which are attributed to the ν(M-N) and ν(M-O) stretching vibrations. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. The spectra typically show intense bands in the UV region due to intra-ligand π→π* and n→π* transitions. nih.gov For transition metal complexes, weaker bands may appear in the visible region, corresponding to d-d electronic transitions. The position and intensity of these d-d bands are characteristic of the metal ion's coordination geometry (e.g., octahedral vs. tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to characterize the ligand and confirm complex formation in solution. Upon complexation:

The signal corresponding to the hydroxyl protons disappears if the ligand coordinates in its deprotonated form. researchgate.net

The signal for the N-H proton of the benzimidazole ring often shifts or broadens. researchgate.net

The signals for the aromatic protons on both the benzimidazole and phenyl rings experience shifts due to the change in the electronic environment upon coordination to the metal center. jocpr.comresearchgate.net

Interactive Table: Spectroscopic Data for a Representative Metal Complex with a Benzimidazole-Diol Ligand Below is a summary of typical spectroscopic data observed for metal complexes of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol.

| Spectroscopic Technique | Ligand (HL) | Metal Complex (ML₂) | Interpretation of Change |

| FTIR (cm⁻¹) | ~3400 (broad, O-H) | Absent or shifted | Deprotonation and coordination of OH group |

| ~1630 (C=N) | ~1615 (shifted) | Coordination of imine Nitrogen | |

| - | ~550 (M-N), ~450 (M-O) | Formation of new metal-ligand bonds | |

| ¹H NMR (ppm) | ~13.0 (s, 1H, N-H) | Shifted or broadened | Involvement of N-H in coordination environment |

| ~9.5 (s, 2H, O-H) | Absent | Deprotonation and coordination | |

| 6.5-8.0 (m, Ar-H) | Shifted signals | Change in electronic environment | |

| UV-Vis (nm) | ~280, ~350 | Shifted ligand bands | Coordination affects ligand electronic structure |

| - | >400 (weak) | d-d transitions of the metal ion |

Note: The exact values can vary depending on the specific metal, solvent, and substituents.

Theoretical and Experimental Studies on Electronic Structure and Magnetic Properties of Metal Complexes

Theoretical Studies: Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental findings. rsc.org DFT calculations can predict the optimized geometries of the ligand and its metal complexes, providing insights into bond lengths and angles that can be compared with X-ray diffraction data. scispace.comnih.gov Furthermore, these theoretical studies are invaluable for understanding the electronic properties of the complexes. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution help to explain the electronic transitions observed in UV-Vis spectra. dntb.gov.ua A small HOMO-LUMO energy gap generally indicates higher reactivity of the complex. rsc.orgnih.gov

Magnetic Properties: Experimental determination of the magnetic properties of the metal complexes is crucial for elucidating their electronic structure and geometry. Magnetic susceptibility measurements at room temperature are used to calculate the effective magnetic moment (μ_eff). This value indicates the number of unpaired electrons in the metal center, which helps in determining the spin state and coordination geometry. du.edu.eg For example, a Cu(II) (d⁹) complex is expected to have a magnetic moment corresponding to one unpaired electron, while a Ni(II) (d⁸) complex can be either diamagnetic (low-spin, square planar) or paramagnetic with a moment for two unpaired electrons (high-spin, tetrahedral or octahedral).

Interactive Table: Typical Magnetic Properties of Metal Complexes

| Metal Ion | d-electron Count | Common Geometry | Spin State | Expected Magnetic Moment (μ_eff, B.M.) |

|---|---|---|---|---|

| Cu(II) | d⁹ | Square Planar / Distorted Octahedral | - | 1.7 - 2.2 |

| Ni(II) | d⁸ | Square Planar | Low Spin | 0 (Diamagnetic) |

| Ni(II) | d⁸ | Tetrahedral / Octahedral | High Spin | 2.8 - 4.0 |

| Fe(III) | d⁵ | Octahedral | High Spin | ~5.9 |

| Fe(III) | d⁵ | Octahedral | Low Spin | ~2.0 |

| Zn(II) | d¹⁰ | Tetrahedral | - | 0 (Diamagnetic) |

Catalytic Applications of this compound Metal Complexes

While the catalytic applications of complexes derived specifically from this compound are not extensively documented, the broader class of benzimidazole-based metal complexes is recognized for its significant catalytic potential. nih.gov One of the emerging applications is in the field of photocatalysis for environmental remediation. mdpi.comdntb.gov.ua

Coordination compounds of benzimidazole ligands have been shown to act as effective photocatalysts for the degradation of persistent organic pollutants, such as the antibiotic ciprofloxacin, in water. mdpi.com The catalytic mechanism is believed to involve the generation of highly reactive oxygen species (ROS), including hydroxyl radicals (·OH) and superoxide radical anions (·O₂⁻), when the complex is exposed to light. mdpi.com These ROS then attack and break down the pollutant molecules into simpler, less harmful substances. The efficiency of the photocatalytic process depends on factors such as the nature of the metal ion and the electronic properties of the ligand. mdpi.com The diol functionality in ligands like this compound could potentially enhance photocatalytic activity by influencing the electronic structure and stability of the complex.

Advanced Materials Science and Optoelectronic Applications of 2 Phenyl 1h Benzimidazole 4,7 Diol

Development of Fluorescent and Luminescent Materials

Benzimidazole (B57391) derivatives are well-known for their fluorescent and luminescent properties, making them key components in the development of advanced optical materials. The fluorescence in many of these compounds, particularly those with a hydroxyl group positioned ortho to the linkage with the benzimidazole ring, arises from a process called Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Upon photoexcitation, a proton from the hydroxyl group is transferred to the nitrogen atom of the imidazole (B134444) ring, leading to a transient tautomeric form that is responsible for a large Stokes shift and distinct emission characteristics. researchgate.net

Derivatives such as 2-(2'-hydroxyphenyl)benzimidazole (HPBI) and its substituted forms have been extensively studied for their strong fluorescence. researchgate.net For instance, various substituents on the benzimidazole ring of HPBI have been shown to modulate the fluorescent behavior. researchgate.net The fluorescence intensity and emission wavelengths can be tuned by altering the electronic nature of these substituents. researchgate.net

Furthermore, the luminescent properties of benzimidazole-based salts have been investigated, showing that the emission maxima can be red-shifted compared to the free benzimidazole base, with anions and intermolecular packing interactions playing a crucial role in tuning these properties. schenautomacao.com.br The combination of HPBI with other materials, such as zeolitic imidazolate framework-8 (ZIF-8), has been shown to enhance fluorescence, demonstrating the potential of these molecules in hybrid materials for molecular sensing and optical applications. nih.govrsc.org Although specific studies on the 4,7-diol derivative are scarce, the presence of two hydroxyl groups on the benzimidazole ring of 2-Phenyl-1H-benzimidazole-4,7-diol suggests it would likely exhibit significant fluorescence, potentially with complex ESIPT behavior that could be exploited in novel fluorescent materials.

Table 1: Photophysical Properties of Related Benzimidazole Derivatives

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Finding | Reference |

|---|---|---|---|---|

| 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) in ZIF-8 | 375 | 450 (ZIF-8), 460 (HPBI) | ZIF-8 enhances the fluorescence of HPBI. | nih.govrsc.org |

| 1-ethyl-2-aryl-1H-benzo[d]imidazoles iodide salts | UV region | Varies | All synthesized salts exhibit fluorescence in the UV region. | schenautomacao.com.br |

Application in Organic Light-Emitting Diodes (OLEDs)

The inherent luminescence and charge-transporting capabilities of benzimidazole derivatives make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). In an OLED device, materials are required to efficiently accept and transport electrical charges (electrons and holes) and then facilitate their recombination to produce light. Benzimidazoles can be tailored to function as electron-transporting layers (ETLs), hole-transporting layers (HTLs), or as the emissive layer (EML) itself.

While specific research on the application of this compound in OLEDs has not been prominently reported, the broader class of benzimidazole compounds is widely explored. Their rigid structure contributes to high thermal stability, a crucial requirement for the longevity of OLED devices. The ability to modify the chemical structure—for example, by introducing different substituent groups—allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport and for achieving desired emission colors. The diol functionality in this compound could potentially be used to further modify the compound, for instance, by forming ethers or esters to fine-tune its electronic properties and processability for device fabrication.

Investigation as Components in Fuel Cell Membranes

High-temperature proton exchange membrane fuel cells (PEMFCs) operating above 100°C offer advantages such as improved reaction kinetics and higher tolerance to fuel impurities. Polybenzimidazole (PBI) is a leading polymer class for creating membranes for these applications. osti.gov When doped with an acid like phosphoric acid, PBI membranes exhibit excellent proton conductivity at elevated temperatures (120-200°C) without the need for external humidification. osti.govresearchgate.net

Research has focused on functionalizing the PBI backbone to enhance its properties. Grafting chemical moieties onto the PBI structure can improve proton conductivity, mechanical strength, and oxidative stability. researchgate.netrsc.org For example, grafting benzimidazole pendant groups onto a PBI backbone introduces additional basic sites, allowing the membrane to uptake more phosphoric acid and thereby increase proton conductivity. rsc.org A fuel cell using such a membrane has demonstrated a peak power density of 378 mW cm⁻² at 180°C. rsc.org

Given this context, this compound could be investigated as a monomer for the synthesis of novel PBI-type polymers. The hydroxyl groups could potentially participate in polymerization or be used as sites for post-polymerization modification, offering a pathway to create membranes with tailored properties for high-temperature fuel cell applications.

Table 2: Performance of a Benzimidazole-Grafted PBI Membrane in a H₂-Air Fuel Cell

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Peak Power Density | 378 mW cm⁻² | 180 °C, without humidification | rsc.org |

| Total Conductivity | 0.15 S cm⁻¹ | Grafting degree of 5.3%, Acid Doping Level of 13.1 | rsc.org |

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies like frequency conversion, optical switching, and data storage. Organic molecules, particularly those with a push-pull electronic structure (an electron-donating group and an electron-withdrawing group connected by a π-conjugated system), often exhibit significant NLO properties.

Benzimidazole derivatives have been a subject of interest in NLO research. researchgate.net The benzimidazole moiety can act as part of the conjugated bridge or as an acceptor/donor group. The NLO response can be tuned by chemical modification. For example, studies on push-pull benzimidazoles have shown that their second-order NLO activity can be improved by structural modifications that enhance charge transfer and planarity. researchgate.net The synthesis of benzimidazole L-tartrate crystals has demonstrated a second harmonic generation (SHG) efficiency 2.69 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). ias.ac.in

While direct measurements on this compound are not available, its structure possesses features that suggest potential NLO activity. The phenyl group and the benzimidazole ring form a conjugated system, and the electron-donating hydroxyl groups could contribute to a charge-transfer character upon excitation. Theoretical and experimental studies on related NLO chromophores could guide the investigation of the diol derivative for NLO applications. nih.govrsc.org

Table 3: NLO Properties of a Related Benzimidazole Crystal

| Material | Property | Value | Comparison | Reference |

|---|---|---|---|---|

| Benzimidazole L-tartrate (BILT) | Second Harmonic Generation (SHG) Efficiency | 2.69 times that of KDP | Demonstrates significant NLO activity. | ias.ac.in |

Design of Chemical Sensors and Probes (e.g., pH, metal ions)

The development of selective and sensitive chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Fluorescent chemosensors are particularly advantageous due to their high sensitivity and the ability to provide real-time responses. Benzimidazole derivatives have been successfully designed as fluorescent probes for various analytes.

The sensing mechanism often involves the interaction of the analyte with specific functional groups on the benzimidazole scaffold, leading to a change in the molecule's photophysical properties, such as fluorescence quenching or enhancement. For example, derivatives of 2-(2'-Hydroxyphenyl)benzimidazole (HPBI) have been shown to act as selective fluorescent sensors for zinc ions (Zn²⁺). researchgate.net The binding of Zn²⁺ to the hydroxyl and imidazole nitrogen sites enhances the fluorescence intensity, allowing for quantitative detection. researchgate.net Similarly, other benzimidazole-based compounds have been designed to detect anions like cyanide (CN⁻). nih.gov

The structure of this compound, with its two hydroxyl groups and two imidazole nitrogens, presents multiple potential binding sites for analytes like metal ions. These groups could allow for the selective chelation of specific ions, causing a measurable change in the compound's absorption or fluorescence spectrum. The pH-dependent fluorescence of related compounds also suggests its potential use as a pH probe. nih.gov

Exploration in Photochemical Switches

Photochemical switches are molecules that can be reversibly isomerized between two or more stable states by the action of light. This property makes them attractive for applications in molecular electronics, data storage, and targeted drug delivery. The ESIPT process, prominent in many fluorescent benzimidazole derivatives, is a key mechanism that can be harnessed for molecular switching. researchgate.net

Studies on 2-phenylbenzimidazole (B57529) (PBI) and its sulfonic acid derivative (PBSA) have shown that they can be photoactivated by UVB radiation to generate a triplet state. nih.gov This excited triplet state can then interact with other molecules, for instance, by producing singlet oxygen. nih.gov This photochemical reactivity demonstrates the potential of the PBI scaffold in light-driven processes. The ability to undergo reversible photochemical reactions is the foundation of a molecular switch. While the specific photoswitching capabilities of this compound have not been reported, its structural similarity to compounds known to undergo ESIPT and other photochemical transformations makes it a compelling candidate for exploration in this field. researchgate.netnih.gov

Molecular Interactions and Mechanistic Studies in Vitro, Non Clinical of 2 Phenyl 1h Benzimidazole 4,7 Diol

Investigation of Molecular Target Interactions in in vitro Models

The benzimidazole (B57391) scaffold is a key feature in many biologically active compounds, engaging with a variety of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions. researchgate.net

While specific studies on 2-Phenyl-1H-benzimidazole-4,7-diol's inhibition of acetylcholinesterase and butyrylcholinesterase are not extensively detailed in the provided results, the broader class of benzimidazole derivatives has been investigated for these activities. The general structure allows for modifications that can influence inhibitory potential against these enzymes, which are crucial in neurodegenerative diseases.

Regarding Dihydrofolate Reductase (DHFR), this enzyme is a significant target for antimicrobial and anticancer agents. nih.gov DHFR plays a vital role in the synthesis of purines and some amino acids by maintaining the cellular pool of tetrahydrofolate. nih.gov Certain 2-(substituted phenyl)-1H-benzimidazole derivatives have been studied for their interaction with DHFR. Molecular docking studies suggest that these compounds can bind to the active site of DHFR, interacting with key amino acid residues. nih.gov This interaction is a proposed mechanism for their antiproliferative and antibacterial effects. nih.gov

Benzimidazole derivatives are known to interact with DNA, which is a key mechanism for their anticancer properties. researchgate.net These interactions can lead to the suppression of cancer cell growth by arresting the cell cycle and inducing apoptosis. The planar nature of the benzimidazole ring system is conducive to intercalation between DNA base pairs. This mode of binding can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

The interaction of benzimidazole derivatives with proteins is fundamental to their biological effects. The benzimidazole structure can engage in various non-covalent interactions with amino acid residues within protein binding sites. researchgate.net

For instance, in the context of DHFR inhibition, molecular docking studies of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have identified interactions with crucial amino acids in the enzyme's binding site. nih.gov These interactions are critical for the inhibitory activity of the compounds. The specific nature of these interactions, such as hydrogen bonds and hydrophobic interactions, dictates the affinity and selectivity of the inhibitor.

Furthermore, studies on protein-protein interactions have shown that specific amino acids can modulate these interactions. nih.govresearchgate.net While not directly studying this compound, this research highlights the importance of individual amino acids in mediating molecular recognition, a principle that applies to the interaction of small molecules with their protein targets. Computational methods are often employed to predict and analyze these interactions, guiding the design of more specific and potent inhibitors. nih.gov

Elucidation of Structure-Activity Relationship (SAR) at the Molecular Level

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and the 2-phenyl ring. researchgate.netnih.gov

Key findings from SAR studies on various 2-phenylbenzimidazole (B57529) derivatives indicate that:

Substituents on the Benzimidazole Nucleus: Modifications at the N1, C5, and C6 positions significantly influence anti-inflammatory and anticancer activities. nih.govscispace.com

Substituents on the 2-Phenyl Ring: The presence and position of hydroxyl and other groups on the 2-phenyl ring can dramatically alter the biological profile. For example, the introduction of hydroxyl groups can enhance antioxidant activity. nih.gov

Planarity and Lipophilicity: The planarity of the benzimidazole nucleus is important for DNA intercalation, while modifications affecting lipophilicity can influence cellular uptake and target engagement. nih.gov

Table 1: Structure-Activity Relationship Insights for Benzimidazole Derivatives

| Position of Substitution | Effect on Biological Activity |

|---|---|

| N1-position | Substitutions can significantly influence anti-inflammatory effects. nih.gov |

| C2-position (Phenyl Ring) | Hydroxyl substitutions can enhance antioxidant properties. nih.gov |

| C5 and C6-positions | Substitutions at these positions impact anti-inflammatory and anticancer activities. nih.govscispace.com |

Cellular Uptake and Intracellular Distribution Mechanisms in in vitro Cell Lines

The ability of a compound to enter cells and reach its intracellular target is crucial for its efficacy. For benzimidazole derivatives, cellular uptake can be influenced by factors such as lipophilicity and the presence of specific functional groups. nih.gov

While specific studies on the cellular uptake of this compound are not detailed, research on related compounds provides insights. For instance, modifying nanoparticles with certain molecules can enhance cellular uptake. nih.gov The mechanisms of uptake can include endocytosis, and once inside the cell, compounds may exhibit specific subcellular localization. nih.gov For example, some molecules are designed to target specific organelles like mitochondria. nih.gov The intracellular distribution is a key factor in the compound's mechanism of action, as it determines the concentration of the molecule at its site of action.

Q & A

Q. How can crystallographic data resolve tautomeric equilibria in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.